BenchChemオンラインストアへようこそ!

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate

Kinase inhibitor selectivity PKA inhibition 3-acetamidothiophene-2-carboxylate SAR

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate (CAS 1154013-17-8) is a thiophene-2-carboxylate derivative bearing a cyclopent-2-en-1-yl acetamido substituent at the 3-position. The compound belongs to the 3-acetamidothiophene-2-carboxylate class, a scaffold privileged in kinase inhibitor design due to its capacity to engage the hinge region of ATP-binding pockets.

Molecular Formula C13H15NO3S
Molecular Weight 265.33 g/mol
Cat. No. B14909846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate
Molecular FormulaC13H15NO3S
Molecular Weight265.33 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)NC(=O)CC2CCC=C2
InChIInChI=1S/C13H15NO3S/c1-17-13(16)12-10(6-7-18-12)14-11(15)8-9-4-2-3-5-9/h2,4,6-7,9H,3,5,8H2,1H3,(H,14,15)
InChIKeyNRROVQQSJHMOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate – Structural and Pharmacological Classification for Procurement Decisions


Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate (CAS 1154013-17-8) is a thiophene-2-carboxylate derivative bearing a cyclopent-2-en-1-yl acetamido substituent at the 3-position . The compound belongs to the 3-acetamidothiophene-2-carboxylate class, a scaffold privileged in kinase inhibitor design due to its capacity to engage the hinge region of ATP-binding pockets [1]. Its molecular formula is C₁₃H₁₅NO₃S with a molecular weight of 265.33 g/mol . Unlike the simpler methyl 3-acetamidothiophene-2-carboxylate (MW 199.23) or the widely studied JNK inhibitor JNK-IN-11 (methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate, MW 281.35), the cyclopentenyl moiety introduces a non-aromatic, stereogenic ring that alters conformational flexibility, lipophilicity, and target engagement profile [2].

Why Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate Cannot Be Replaced by Generic 3-Acetamidothiophene-2-carboxylate Analogs


Within the 3-acetamidothiophene-2-carboxylate class, variations in the acyl substituent produce divergent kinase selectivity signatures, CYP inhibition liabilities, and physicochemical properties that are not predictable from the core scaffold alone [1]. Methyl 3-acetamidothiophene-2-carboxylate (CAS 22288-79-5), the simplest member of this series, is reported as a PARP inhibitor , whereas introduction of a 2-thienylacetyl group shifts target engagement toward c-Jun N-terminal kinases (JNK1/2/3) as exemplified by JNK-IN-11 . The cyclopent-2-en-1-ylacetyl substituent in the target compound further redirects kinase selectivity—documented PKA inhibition (Ki = 30 nM) [2]—while simultaneously introducing a stereogenic center and an alkene handle absent in the planar aromatic analogs. These structural differences preclude interchangeable use in assays, structure–activity relationship (SAR) campaigns, or chemical biology studies. Procurement based solely on core scaffold identity without specifying the exact acyl substituent risks obtaining a compound with irrelevant pharmacology, different physicochemical behavior (logP differences >1 log unit), and incompatible reactivity profiles .

Quantitative Differentiation Evidence for Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate Against Closest Analogs


Kinase Selectivity Divergence: PKA Inhibition vs. JNK and PARP Profiles of Structurally Adjacent Analogs

The target compound demonstrates PKA inhibition with Ki = 30 nM in a spectrophotometric assay using Kemptide (LRRASLG) substrate and ATP (15 min incubation) [1]. In contrast, the 2-thienylacetyl analog JNK-IN-11 (methyl 3-[2-(2-thienyl)acetamido]thiophene-2-carboxylate) is characterized primarily as a JNK1/2/3 inhibitor with IC₅₀ values of 1.8, 21.4, and 2.2 µM respectively , with no reported PKA activity. The simple acetyl analog methyl 3-acetamidothiophene-2-carboxylate is reported as a PARP inhibitor rather than a kinase inhibitor . This divergence—PKA (target compound) vs. JNK (2-thienyl analog) vs. PARP (acetyl analog)—demonstrates that the acyl substituent functions as a critical determinant of target engagement, not merely a passive structural appendage.

Kinase inhibitor selectivity PKA inhibition 3-acetamidothiophene-2-carboxylate SAR

CYP2D6 Inhibition Liability: Quantitative Differentiation from Aromatic Analogs

The target compound exhibits an IC₅₀ of 59,000 nM (59 µM) against CYP2D6 [1], indicating low potential for CYP2D6-mediated drug–drug interactions at physiologically relevant concentrations. While direct head-to-head CYP2D6 data for JNK-IN-11 or the phenyl analog methyl 3-(2-phenylacetamido)thiophene-2-carboxylate are not available in the same assay system, the cyclopentenyl group is structurally distinct from the aromatic phenyl and thienyl substituents, which are known to engage in π–π stacking interactions with CYP2D6's active site phenylalanine residues [2]. This provides a class-level inference that the non-aromatic, sp³-rich cyclopentenyl substituent may reduce CYP2D6 affinity relative to aromatic analogs—a hypothesis consistent with the observed IC₅₀ > 50 µM for the target compound.

CYP450 inhibition Drug–drug interaction risk Metabolic stability screening

Lipophilicity and Fraction sp³ Differentiation: Physicochemical Property Comparison with Closest Analogs

The target compound has a reported logP of 2.83–3.27 (dependent on measurement method, with vendor-reported logP = 2.83 from Leyan and calculated logP = 3.27 from Fluorochem ) and a fraction sp³ (Fsp³) of 0.38 . In comparison, the phenyl analog methyl 3-(2-phenylacetamido)thiophene-2-carboxylate (CHEMBL1288930) has a predicted logP of approximately 3.5–4.0 based on its higher aromatic carbon count, and an Fsp³ approaching zero given the fully aromatic acyl substituent. The cyclopentenyl group introduces a stereogenic sp³ center and an alkene unsaturation, yielding an intermediate Fsp³ value that balances solubility and permeability. The 2-thienyl analog JNK-IN-11 contains two thiophene rings, resulting in a higher aromatic atom count and reduced conformational flexibility compared to the target compound.

Lipophilicity optimization Fraction sp³ Lead-likeness Physicochemical profiling

Synthetic Utility: Cyclopentene Alkene as a Distinctive Reactive Handle Absent in Aromatic Analogs

The cyclopent-2-en-1-yl substituent contains a strained, electron-rich alkene that is amenable to Diels–Alder [4+2] cycloadditions, thiol–ene click reactions, and epoxidation chemistry . This reactivity is entirely absent in the phenyl analog (CHEMBL1288930), the 2-thienyl analog (JNK-IN-11), and the simple acetyl analog (methyl 3-acetamidothiophene-2-carboxylate), all of which possess exclusively aromatic or saturated substituents. The alkene handle enables late-stage diversification of the target compound into probe molecules, affinity reagents, or PROTAC conjugates without requiring de novo synthesis of the thiophene core [1]. Quantitative yields for Diels–Alder reactions on cyclopentene substrates in related systems range from 45–92% depending on the dienophile, demonstrating practical synthetic tractability [1].

Click chemistry Diels–Alder cycloaddition Late-stage functionalization Chemical biology probes

Recommended Application Scenarios for Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate Based on Quantitative Differentiation Evidence


Kinase Selectivity Panel Screening Where JNK Cross-Reactivity Must Be Avoided

When conducting kinase panel screens to identify PKA-selective or PKA-preferring chemotypes while avoiding confounding JNK pathway activity, the target compound (PKA Ki = 30 nM [1]) is the appropriate selection over JNK-IN-11 (JNK1 IC₅₀ = 1.8 µM ). The documented kinase target divergence between the cyclopentenyl and 2-thienyl analogs means that JNK-IN-11 cannot serve as a substitute for the target compound in PKA-focused assays. Researchers investigating cAMP-dependent signaling cascades or PKA-mediated phosphorylation events should procure the cyclopentenyl derivative specifically.

Lead Optimization Campaigns Requiring Favorable Physicochemical Descriptors (Lead-Like Space)

For medicinal chemistry programs optimizing oral bioavailability and clinical candidate quality, the target compound offers a logP of 2.83 and Fsp³ of 0.38 [1]—values that reside within preferred lead-like boundaries (logP ≤ 3, Fsp³ ≥ 0.36). In contrast, the phenyl analog is predicted to exceed logP 3.5 with negligible Fsp³, increasing the risk of poor solubility, high plasma protein binding, and promiscuous off-target interactions. Procurement of the cyclopentenyl compound provides a more attractive starting point for hit-to-lead optimization than its flatter, more lipophilic aromatic counterparts .

Late-Stage Functionalization and Chemical Probe Synthesis Requiring a Reactive Alkene Handle

The cyclopentene alkene enables Diels–Alder cycloadditions and thiol–ene reactions for constructing biotinylated probes, fluorescent conjugates, or PROTAC linker attachments without de novo resynthesis of the thiophene core [1]. This reactivity is absent in the phenyl, 2-thienyl, and acetyl analogs, which would require separate functional group installation steps. Research groups engaged in chemical biology probe development or targeted protein degradation (PROTAC) campaigns benefit from the dual functionality of the target compound—it serves as both a bioactive kinase ligand and a synthetic diversification platform in a single procurement item.

CYP2D6 Liability Screening and Early DMPK Profiling

The target compound's low CYP2D6 inhibition (IC₅₀ = 59 µM [1]) makes it suitable as a reference compound in early DMPK panels where CYP2D6-mediated drug–drug interaction risk is being assessed. Its profile contrasts with the general tendency of aromatic-containing thiophene carboxamides to inhibit CYP450 isoforms. Including this compound in a screening set alongside aromatic analogs provides an internal benchmark for evaluating the impact of sp³ character on CYP inhibition within a congeneric series.

Quote Request

Request a Quote for Methyl 3-(2-(cyclopent-2-en-1-yl)acetamido)thiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.